Pharmacopoeial Designation and Nomenclature
Aripiprazole Dimer (CAS 1797986-18-5) is uniquely designated as EP Impurity G under European Pharmacopoeia nomenclature and as Aripiprazole 4,4′-Dimer under USP, distinguishing it from other specified impurities (A–F) that represent different chemical entities (e.g., N-oxides, dehydro derivatives, positional isomers). Unlike Impurities A–E and F, which are primarily monomeric degradation products or synthetic byproducts, Impurity G is the sole dimeric species requiring specific identification and quantification in regulatory submissions. The compound is supplied as a Pharmaceutical Analytical Impurity (PAI) reference standard with traceability to pharmacopoeial standards (USP or EP), which is not the case for non-specified or in-house impurity standards that lack pharmacopoeial recognition [1][2].
| Evidence Dimension | Pharmacopoeial Designation and Regulatory Status |
|---|---|
| Target Compound Data | EP Impurity G (Aripiprazole Dimer); USP Aripiprazole 4,4′-Dimer; Specified impurity in EP and USP monographs |
| Comparator Or Baseline | Impurities A, B, C, D, E (non-dimeric impurities); Impurity F (dehydro-aripiprazole) |
| Quantified Difference | Unique dimeric structure (C₄₈H₅₆Cl₄N₆O₄, MW 922.8) vs. monomeric impurities (typical MW ~400–500 Da); Only Impurity G is a dimer |
| Conditions | EP and USP pharmacopoeial impurity classification |
Why This Matters
For ANDA filings and commercial production, use of a non-pharmacopoeial or incorrectly designated impurity standard would invalidate method validation and fail regulatory review, whereas Aripiprazole Dimer (EP Impurity G) is the specifically required reference material.
- [1] SynZeal. Aripiprazole EP Impurity G | 1797986-18-5. Product Information. View Source
- [2] Yin X, Chen B, Wang YQ, et al. Determination of related substances in aripiprazole by RP-HPLC. Central South Pharmacy. 2021;19(6). View Source
